molecular formula C9H7FN2O2 B12455811 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12455811
M. Wt: 194.16 g/mol
InChI Key: IPRPRSUUENXKBF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1262412-69-0) is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . It belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized in medicinal chemistry as privileged structures for their utility in drug discovery . While specific biological data for this exact analogue is not available in the searched literature, closely related 1,2,4-oxadiazole derivatives have demonstrated significant pharmacological potential. Recent scientific research highlights that 1,2,4-oxadiazole analogues, particularly those with specific fluorinated substituents, can exhibit multi-stage antiplasmodium activity, showing efficacy against blood, liver, and gametocyte stages of malaria parasites in preclinical models . Furthermore, such compounds have been optimized for improved metabolic stability and selectivity, making them valuable scaffolds for investigating new therapeutic targets . This compound is intended for research purposes only, specifically for use in chemical synthesis, method development, and as a standard in analytical studies. Researchers exploring antinfective agents, kinase inhibitors, or other small-molecule therapeutics may find this fluorinated 1,2,4-oxadiazole a compound of significant interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7FN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3

InChI Key

IPRPRSUUENXKBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC=N2)F

Origin of Product

United States

Preparation Methods

Classical Cycloaddition Approach

The 1,3,4-oxadiazole core is frequently constructed via [3+2] cycloaddition reactions. For 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole, this involves reacting 3-fluoro-4-methoxybenzamide with nitrile oxides or their precursors. A representative protocol involves:

  • Formation of Amidoxime Intermediate :
    • 3-Fluoro-4-methoxybenzamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.
  • Cyclization with Acyl Chlorides :
    • The amidoxime reacts with acetyl chloride in the presence of a base (e.g., pyridine) to form the oxadiazole ring.

Optimization :

  • Solvent : Ethanol or dioxane improves solubility and reaction efficiency.
  • Catalyst : Phosphorus oxychloride (POCl₃) accelerates cyclization at 80–100°C, achieving yields of 70–85%.

Example Reaction :
$$
\text{3-Fluoro-4-methoxybenzamide} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{Amidoxime} \xrightarrow{\text{AcCl, POCl}3} \text{Target Compound}
$$

Microwave-Assisted Cycloaddition

Microwave irradiation (MWI) reduces reaction times from hours to minutes. A study demonstrated that irradiating 3-fluoro-4-methoxybenzamide with carbon disulfide (CS₂) and hydrazine hydrate at 150°C for 15 minutes produced the oxadiazole in 92% yield.

Advantages :

  • Efficiency : 10–15-minute reaction time.
  • Yield Enhancement : 15–20% higher than conventional methods.

Hydrazide Cyclization Methods

Hydrazine-Mediated Cyclization

This two-step method is widely reported for oxadiazole derivatives:

  • Hydrazide Formation :
    • 3-Fluoro-4-methoxybenzoic acid is esterified (e.g., with ethanol/H₂SO₄) and treated with hydrazine hydrate to form the hydrazide.
  • Cyclodehydration :
    • The hydrazide undergoes cyclization with acetic anhydride or POCl₃ to yield the oxadiazole.

Reaction Conditions :

  • Cyclizing Agent : Acetic anhydride at 120°C for 6 hours.
  • Yield : 68–75%.

Key Data :

Step Reagent Temperature (°C) Time (h) Yield (%)
Esterification Ethanol/H₂SO₄ 80 4 85
Hydrazide Formation NH₂NH₂·H₂O 100 2 90
Cyclization Ac₂O 120 6 75

Bromine-Assisted Cyclization

Bromine in acetic acid promotes oxidative cyclization of hydrazones. A 2025 study reported:

  • Substrate : 3-Fluoro-4-methoxybenzohydrazone.
  • Conditions : Br₂ (2 equiv), glacial acetic acid, 0°C → RT, 2 hours.
  • Yield : 82%.

Mechanistic Insight :
Bromine facilitates dehydrogenation, forming the oxadiazole ring via intermediate diradical species.

One-Pot Synthesis Strategies

N-Isocyaniminotriphenylphosphorane (NIITP) Method

A streamlined protocol using NIITP enables oxadiazole formation without isolating intermediates:

  • Reagents :
    • 3-Fluoro-4-methoxybenzoic acid, NIITP, cesium carbonate (Cs₂CO₃), aryl iodide.
  • Conditions :
    • One-pot reaction in 1,4-dioxane at 80°C (3 hours) → 120°C (17 hours).

Yield : 78–87%.

Advantages :

  • Atom Economy : Avoids intermediate purification.
  • Broad Substrate Scope : Tolerates electron-withdrawing/donating groups.

Fischer Esterification-Cyclization

Combining esterification and cyclization in one pot:

  • Substrate : 3-Fluoro-4-methoxybenzoic acid.
  • Steps :
    • Esterification with ethanol/H₂SO₄.
    • In situ treatment with hydrazine hydrate and CS₂.
  • Yield : 80%.

Comparative Analysis of Methods

Method Key Reagents Time Yield (%) Advantages Limitations
Cycloaddition Amidoxime, AcCl 6–8 h 70–85 High purity Multi-step
Microwave CS₂, MWI 15 min 90–92 Rapid Specialized equipment
Hydrazide Cyclization NH₂NH₂, Ac₂O 8 h 68–75 Scalable Moderate yields
One-Pot (NIITP) NIITP, Cs₂CO₃ 20 h 78–87 Atom-efficient Costly reagents

Optimization and Challenges

Solvent and Catalyst Optimization

  • Polar Aprotic Solvents : DMSO increases reaction rates by stabilizing transition states.
  • Catalysts : Scandium triflate (Sc(OTf)₃) improves cycloaddition yields to 95% under mild conditions.

Common Pitfalls

  • Byproduct Formation : Overheating generates 1,2,4-oxadiazole-4-oxides; controlled temperatures (80–120°C) mitigate this.
  • Purification Difficulties : Column chromatography (hexane/EtOAc, 7:3) is often required due to polar byproducts.

Chemical Reactions Analysis

Ring-Opening Reactions

The 1,2,4-oxadiazole ring exhibits moderate stability under acidic or basic conditions compared to other oxadiazole isomers. Key reactions include:

Reaction ConditionsProducts/OutcomesMechanism NotesReferences
Hydrolysis with concentrated HCl/H₂OCleavage to amidoxime derivativesRequires prolonged heating
Alkaline hydrolysis (NaOH, reflux)Formation of carboxylic acid analogsPartial ring degradation observed

Example:
Under strong acidic conditions, the oxadiazole ring undergoes hydrolysis to yield 3-fluoro-4-methoxybenzamidoxime, retaining the aromatic substituent .

Functionalization at the Oxadiazole Ring

The 5-position of the 1,2,4-oxadiazole ring is reactive toward nucleophilic and electrophilic agents:

Reaction TypeReagents/ConditionsProductsReferences
Nucleophilic substitutionAmines, alcohols under basic catalysis5-substituted oxadiazole derivatives
Microwave-assisted alkylationAlkyl halides, K₂CO₃, MWI (400W)High-yield C-5 alkylated products

Example:
Reaction with methylamine in the presence of K₂CO₃ produces 5-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole, a precursor for bioactive analogs .

Modification of the Phenyl Substituent

The 3-fluoro-4-methoxyphenyl group undergoes regioselective transformations:

Reaction TypeReagents/ConditionsProductsReferences
DemethylationBBr₃ in CH₂Cl₂ (-78°C to RT)3-fluoro-4-hydroxyphenyl derivative
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro group addition at C-5 of phenyl

Example:
Demethylation of the methoxy group yields a phenolic derivative, enhancing hydrogen-bonding capacity for biological interactions .

Cycloaddition and Cross-Coupling Reactions

The oxadiazole ring participates in [3+2] cycloadditions and catalytic coupling:

Reaction TypeReagents/ConditionsProductsReferences
Cu-catalyzed click chemistryAzides, Cu(I) catalystTriazole-linked hybrid molecules
Suzuki-Miyaura couplingAryl boronic acids, Pd(PPh₃)₄Biaryl-functionalized derivatives

Example:
Click reactions with benzyl azide generate triazole-oxadiazole hybrids, expanding structural diversity for drug discovery .

Stability and Degradation Pathways

The compound shows notable stability under ambient conditions but degrades under UV light or strong oxidants:

ConditionDegradation ProductsNotesReferences
UV irradiation (254 nm)Ring-opened nitriles and amidesPhotolytic cleavage observed
Oxidative (H₂O₂, Fe²⁺)Fluoro-methoxybenzoic acidFenton-like mechanism

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Bioactivity and Toxicity

  • Antimicrobial Potential: The 3-(3-fluoro-4-methoxyphenyl) derivative shares structural similarities with 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, which demonstrated moderate toxicity against Artemia salina (brine shrimp) with an LC₅₀ of 12.5 µM . However, substitution with electron-withdrawing groups (e.g., trifluoromethyl in ) enhances antimicrobial potency, suggesting the fluorine and methoxy groups in the target compound may optimize activity.

Lipophilicity and Metabolic Stability

  • Log D Differences: 1,2,4-Oxadiazoles generally exhibit higher lipophilicity (log D) than their 1,3,4-oxadiazole isomers, as shown in AstraZeneca’s matched-pair analysis . For example, 1,2,4-oxadiazoles average log D = 2.5 versus 1.3 for 1,3,4-oxadiazoles.
  • Metabolic Stability : 1,3,4-Oxadiazoles are metabolically more stable due to reduced susceptibility to oxidative degradation . The target compound’s 1,2,4-oxadiazole core may require structural optimization (e.g., introducing electron-donating groups) to enhance stability.

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Fluorine: Enhances binding affinity to hydrophobic pockets in target proteins (e.g., acetylcholinesterase in ). Methoxy Group: Improves solubility and modulates electronic effects, as seen in 3,4,5-trimethoxyphenyl derivatives (). Pyrrolidinyl vs.
  • CoMFA Models :

    • For acetylcholinesterase (AChE) reactivators, 1,2,4-oxadiazoles with –C=N–OH groups showed predictive 3D-QSAR models (q² = 0.530) .
    • In anthranilic diamide insecticides (), bulky substituents at position 5 correlated with enhanced larvicidal activity (e.g., LC₅₀ = 0.20 mg/L for compound 3IIl).

Biological Activity

The compound 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This structural modification is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit potent antimicrobial properties. For instance:

  • Synthesis and Testing : Compounds containing the 1,2,4-oxadiazole moiety were synthesized and evaluated against various bacterial strains. The derivative with a 3-fluoro-4-methoxy substitution demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .
  • IC50 Values : The synthesized compounds showed IC50 values ranging from 28.7 to 159.7 µM against different microbial strains, indicating their potential as antimicrobial agents .

Anticancer Activity

1,2,4-Oxadiazole derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a related compound showed an IC50 value of 15.63 µM against MCF-7 cells .
  • Mechanism of Action : Molecular docking studies indicated strong interactions between the oxadiazole derivatives and key proteins involved in cancer progression, such as estrogen receptors and histone deacetylases .
CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundMCF-715.63Apoptosis induction
Related CompoundA5490.67HDAC inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been documented:

  • Inhibition Studies : Compounds with oxadiazole scaffolds have shown promising results in inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammatory pathways .
  • Experimental Models : In vivo studies demonstrated that these compounds could significantly reduce inflammation markers in animal models.

Neuroprotective Activity

Research indicates that oxadiazoles may have neuroprotective effects:

  • Cholinesterase Inhibition : Certain derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The presence of fluorine substitutions was associated with enhanced AChE inhibition .
  • Behavioral Studies : In vivo behavioral tests on scopolamine-induced amnesia models showed that these compounds could ameliorate cognitive dysfunction .

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

  • Alzheimer's Disease : A study synthesized various oxadiazole derivatives and evaluated their neuroprotective effects through multiple assays including AChE inhibition and behavioral tests in animal models .
  • Cancer Treatment : Another investigation focused on the anticancer properties of 1,2,4-oxadiazoles against a panel of cancer cell lines at the National Cancer Institute (NCI), revealing significant growth inhibition across multiple types .

Q & A

Q. What are the most effective synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole, and what reagents are critical for cyclization?

The synthesis typically involves condensation of amidoximes with acylating agents (e.g., trifluoroacetic anhydride or chloroacyl chlorides) under reflux conditions in aprotic solvents like pyridine. Cyclization is achieved via thermal or catalytic methods. For example, trifluoroacetic anhydride facilitates efficient ring closure in bis-oxadiazole derivatives . Optimization of stoichiometry and reaction time is critical to avoid byproducts.

Q. How can computational methods like Multiwfn aid in analyzing the electronic structure of this compound?

Multiwfn enables wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and bond order distribution. These tools help predict reactive sites, such as the electron-deficient oxadiazole ring or electron-rich fluoromethoxy substituent, guiding derivatization strategies. For instance, ESP surfaces can identify nucleophilic/electrophilic regions for targeted modifications .

Q. What solvent effects should be considered during spectroscopic characterization (e.g., UV-Vis, IR) of this compound?

Q. How do regioisomeric forms (1,2,4- vs. 1,3,4-oxadiazole) impact physicochemical properties like log D and metabolic stability?

1,2,4-Oxadiazoles generally exhibit higher lipophilicity (log D) than 1,3,4-isomers due to dipole moment differences, affecting membrane permeability. Metabolic stability assays (e.g., liver microsome incubation) show that 1,2,4-oxadiazoles are more prone to oxidative degradation, necessitating structural shielding of the heterocyclic core .

Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound derivatives?

Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For antifungal activity, spore germination inhibition assays with C. albicans are effective. Structure-activity relationship (SAR) studies should focus on substituent effects at the 3- and 5-positions of the oxadiazole ring .

Q. How can molecular design strategies enhance the agrochemical potential of this compound?

Introduce bioisosteric replacements (e.g., replacing methoxy with ethoxy groups) to improve photostability and soil persistence. Field trials with foliar application models can assess efficacy against plant pathogens. For example, fluorinated substituents enhance lipid bilayer penetration, increasing herbicidal activity .

Q. What strategies optimize the antioxidant efficacy of diaryl-1,2,4-oxadiazole derivatives?

Incorporate electron-donating groups (e.g., hydroxyl or methoxy) on the aryl rings to stabilize radical intermediates. Use ABTS⁺ and DPPH scavenging assays to quantify antioxidant capacity. DFT calculations can predict spin density distribution, guiding the placement of redox-active moieties .

Q. How can 1,2,4-oxadiazole rings be combined with other heterocycles to design high-performance energetic materials?

Fuse oxadiazole with 1,2,5-oxadiazole (furazan) rings to increase density and detonation velocity. Computational modeling (e.g., Gaussian 03) predicts heats of formation and detonation pressures. Experimental validation via differential scanning calorimetry (DSC) ensures thermal stability above 200°C .

Q. What are the key challenges in achieving regioselective synthesis of substituted 1,2,4-oxadiazoles?

Competing pathways during cyclization (e.g., 1,3,4 vs. 1,2,4 products) require precise control of reaction conditions. Microwave-assisted synthesis reduces side reactions, while catalysts like Pd/C improve regioselectivity. NMR-based monitoring of intermediates (e.g., amidoximes) is critical .

Q. How can researchers assess metabolic stability and hERG channel inhibition risks for this compound?

Use in vitro assays: (1) Liver microsomal stability tests (human/rat) with LC-MS quantification of parent compound degradation; (2) Patch-clamp electrophysiology to measure hERG potassium channel blockade. QSAR models predict cardiotoxicity risks based on substituent electronegativity and steric bulk .

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